5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine
Overview
Description
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2 and a molecular weight of 202.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-2-amine moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Pyridine Functionalization: The pyridin-2-amine moiety is synthesized through nucleophilic substitution reactions involving pyridine derivatives.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridin-2-amine: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
Cyclopropylpyridin-2-amine: This compound lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.
Trifluoromethylcyclopropylamine: This compound lacks the pyridine ring, leading to different applications and reactivity.
The presence of both the trifluoromethyl and cyclopropyl groups in this compound makes it unique and valuable for various research applications .
Properties
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMDJBKVSOLJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.